3-TERT-BUTYL-1-(4-ETHOXYPHENYL)UREA
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Overview
Description
3-TERT-BUTYL-1-(4-ETHOXYPHENYL)UREA is an organic compound with the molecular formula C13H20N2O2 It is a derivative of urea, featuring a tert-butyl group and an ethoxyphenyl group attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
3-TERT-BUTYL-1-(4-ETHOXYPHENYL)UREA can be synthesized through a reaction between tert-butyl isocyanate and 4-ethoxyaniline. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction is usually catalyzed by a base such as triethylamine or pyridine to facilitate the formation of the urea linkage.
Industrial Production Methods
In an industrial setting, the production of 1-tert-butyl-3-(4-ethoxyphenyl)urea may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-TERT-BUTYL-1-(4-ETHOXYPHENYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The ethoxy group or tert-butyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carbonyl compounds, while reduction may produce amines. Substitution reactions can result in various derivatives with different functional groups.
Scientific Research Applications
3-TERT-BUTYL-1-(4-ETHOXYPHENYL)UREA has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and other biochemical processes.
Industry: It may be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 1-tert-butyl-3-(4-ethoxyphenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
1-Tert-butyl-3-(4-methoxyphenyl)urea: Similar structure but with a methoxy group instead of an ethoxy group.
1-Tert-butyl-3-(4-chlorophenyl)urea: Contains a chlorine atom instead of an ethoxy group.
1-Tert-butyl-3-(4-nitrophenyl)urea: Features a nitro group in place of the ethoxy group.
Uniqueness
3-TERT-BUTYL-1-(4-ETHOXYPHENYL)UREA is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and interactions. This structural variation can lead to different physical and chemical properties, making it distinct from its analogs.
Properties
IUPAC Name |
1-tert-butyl-3-(4-ethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-5-17-11-8-6-10(7-9-11)14-12(16)15-13(2,3)4/h6-9H,5H2,1-4H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFYSRSYORMVRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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